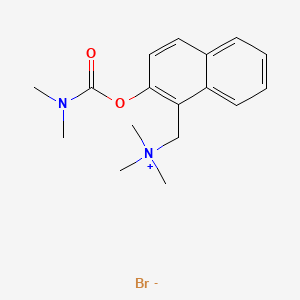
2,5-dimethyl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-3-carbaldehyde is a complex organic compound featuring a pyrrole ring substituted with dimethyl groups and a pyrrolidinylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-3-carbaldehyde typically involves the condensation of 2,5-dimethylpyrrole with 4-pyrrolidinylbenzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
2,5-dimethyl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: 2,5-dimethyl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-3-carboxylic acid
Reduction: 2,5-dimethyl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-3-methanol
Substitution: Halogenated or nitrated derivatives of the original compound
科学研究应用
2,5-dimethyl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 2,5-dimethyl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and target.
相似化合物的比较
Similar Compounds
- 2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde
- 4,5-dimethyl-1H-pyrrole-2-carbaldehyde
Uniqueness
2,5-dimethyl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-3-carbaldehyde is unique due to the presence of both the pyrrolidinylphenyl group and the dimethyl-substituted pyrrole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C17H20N2O |
|---|---|
分子量 |
268.35 g/mol |
IUPAC 名称 |
2,5-dimethyl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C17H20N2O/c1-13-11-15(12-20)14(2)19(13)17-7-5-16(6-8-17)18-9-3-4-10-18/h5-8,11-12H,3-4,9-10H2,1-2H3 |
InChI 键 |
KYQBDYOADFNHRI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)N3CCCC3)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


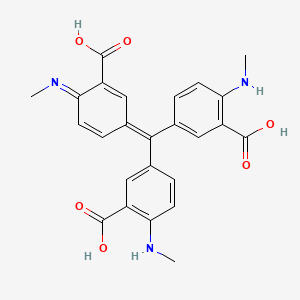
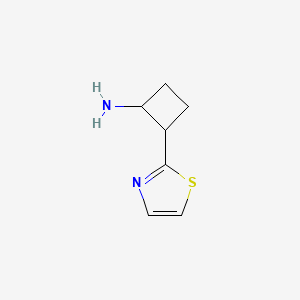
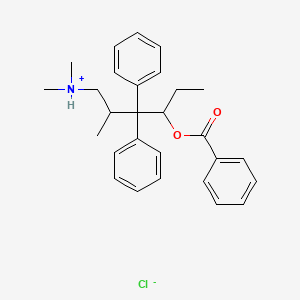

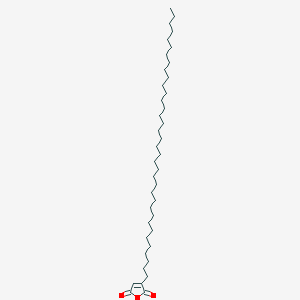
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B13788020.png)
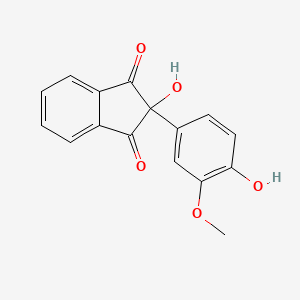
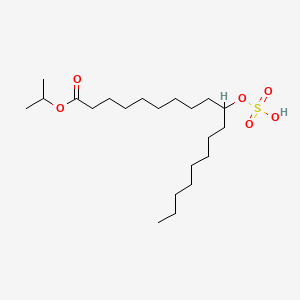
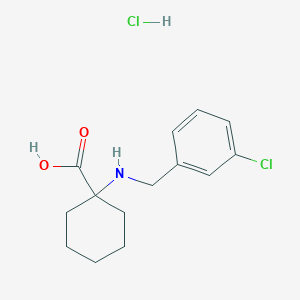
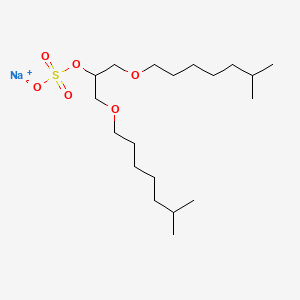
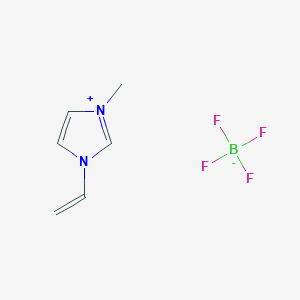
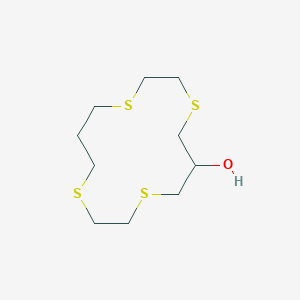
![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)-, (T-4)-](/img/structure/B13788063.png)
